

CL-82198: A Technical Guide to a Selective MMP-13 Inhibitor

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Compound of Interest

Compound Name: CL-82198

Cat. No.: B1669149

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This document provides a comprehensive technical overview of **CL-82198**, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). It includes detailed information on its chemical structure, properties, biological activity, and experimental protocols for its use in research settings.

Core Chemical and Physical Properties

CL-82198, with the IUPAC name N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide, is a small molecule inhibitor of MMP-13.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide	[1]
CAS Number	307002-71-7	[1]
Molecular Formula	C17H22N2O3	[2]
Molecular Weight	302.37 g/mol	[2]
Canonical SMILES	<chem>C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2</chem>	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in water (25 mg/mL), DMSO, and ethanol.	[2]
Storage	Store at -20°C. Stock solutions are stable for up to 3 months at -20°C.	[2]

Biological Activity and Quantitative Data

CL-82198 is a potent and selective inhibitor of MMP-13, an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[3][4] This activity makes it a valuable tool for studying the role of MMP-13 in various physiological and pathological processes, including osteoarthritis and cancer metastasis.[5][6][7][8]

In Vitro Inhibitory Activity

The inhibitory potency of **CL-82198** against MMP-13 and its selectivity over other matrix metalloproteinases are critical parameters for its application in research.

Target	IC50	Notes	Reference
MMP-13	10 μ M	Does not appear to act by chelating Zn ²⁺ . Binds within the S1' pocket of MMP-13.	[2] [9]
MMP-1	No significant inhibition	Demonstrates high selectivity for MMP-13 over MMP-1.	[2] [9]
MMP-9	No significant inhibition	Demonstrates high selectivity for MMP-13 over MMP-9.	[2] [9]
TACE (TNF- α converting enzyme)	No significant inhibition	Shows selectivity against this related metalloproteinase.	[2] [9]

Experimental Protocols

The following are detailed methodologies for key experiments involving **CL-82198**, compiled from various research publications.

MMP-13 Enzymatic Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of **CL-82198** against recombinant human MMP-13.

Materials:

- Recombinant human MMP-13 (pro-form)
- APMA (p-aminophenylmercuric acetate) for MMP activation
- Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Cha-Gly-Nva-His-Ala-Dpa-NH₂)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

- **CL-82198** stock solution in DMSO

- 96-well black microplates

- Fluorometric microplate reader

Procedure:

- Activate pro-MMP-13: Incubate the pro-form of MMP-13 with 1 mM APMA in assay buffer for 1-2 hours at 37°C.
- Prepare **CL-82198** dilutions: Perform serial dilutions of the **CL-82198** stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 μ M to 100 μ M).
- Assay setup: To each well of the 96-well plate, add:
 - Activated MMP-13 solution (final concentration ~1-5 nM)
 - **CL-82198** dilution or vehicle control (DMSO)
 - Incubate for 30 minutes at 37°C to allow for inhibitor binding.
- Initiate reaction: Add the fluorogenic MMP-13 substrate to each well (final concentration ~10 μ M).
- Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time (e.g., every 5 minutes for 1 hour) at 37°C.
- Data analysis:
 - Determine the initial reaction velocity (V) for each concentration of **CL-82198** by calculating the slope of the linear portion of the fluorescence versus time curve.
 - Calculate the percentage of inhibition for each concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Migration Assay (Boyden Chamber Assay)

This protocol describes how to assess the effect of **CL-82198** on the migration of cancer cells.

Materials:

- Cancer cell line (e.g., HT-1080 fibrosarcoma)
- Transwell inserts (8 µm pore size) for 24-well plates
- Matrigel (for invasion assays, optional)
- Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
- **CL-82198** stock solution in DMSO
- Cotton swabs
- Methanol for fixation
- Crystal violet staining solution (0.5% in 25% methanol)

Procedure:

- Cell preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.
- Assay setup:
 - (Optional for invasion assay) Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
 - Place the transwell inserts into the wells of a 24-well plate.
 - In the lower chamber of each well, add medium containing a chemoattractant (e.g., 10% FBS).
 - Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1×10^5 cells/mL.

- In the upper chamber of each insert, add the cell suspension.
- Add different concentrations of **CL-82198** or vehicle control (DMSO) to the upper chamber.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Cell removal and fixation:
 - After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
- Staining and quantification:
 - Stain the migrated cells by immersing the insert in crystal violet solution for 15 minutes.
 - Gently wash the insert with water to remove excess stain.
 - Allow the membrane to air dry.
 - Count the number of stained cells in several random fields of view under a microscope.
- Data analysis: Calculate the average number of migrated cells per field for each condition and express the results as a percentage of the control.

In Vivo Osteoarthritis Model

This protocol provides a general framework for evaluating the efficacy of **CL-82198** in a surgically-induced osteoarthritis model in mice.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Male C57BL/6 mice (10-12 weeks old)
- Surgical instruments for destabilization of the medial meniscus (DMM) surgery

- **CL-82198** formulation for intraperitoneal (i.p.) injection (e.g., dissolved in saline with a small percentage of a solubilizing agent)
- Anesthesia and analgesics
- Histology equipment and reagents (Safranin O and Fast Green staining)

Procedure:

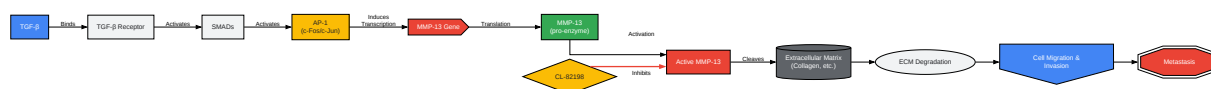
- Induction of osteoarthritis:
 - Anesthetize the mice.
 - Perform DMM surgery on the right knee joint to induce osteoarthritis. The left knee can serve as a sham-operated or non-operated control.
 - Administer post-operative analgesics as required.
- Treatment:
 - Randomly divide the mice into treatment groups (e.g., vehicle control, **CL-82198** low dose, **CL-82198** high dose).
 - Beginning one day post-surgery, administer **CL-82198** or vehicle via i.p. injection daily or on an optimized schedule for a period of 4-8 weeks.
- Assessment of joint damage:
 - At the end of the treatment period, euthanize the mice and dissect the knee joints.
 - Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
 - Prepare sagittal sections of the knee joints.
 - Stain the sections with Safranin O and Fast Green to visualize cartilage proteoglycan content.
- Histological scoring:

- Evaluate the severity of osteoarthritis based on cartilage degradation, osteophyte formation, and synovial inflammation using a standardized scoring system (e.g., OARSI score).
- Two independent, blinded observers should perform the scoring.
- Data analysis: Compare the histological scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMP-13 and a typical experimental workflow for evaluating **CL-82198**.

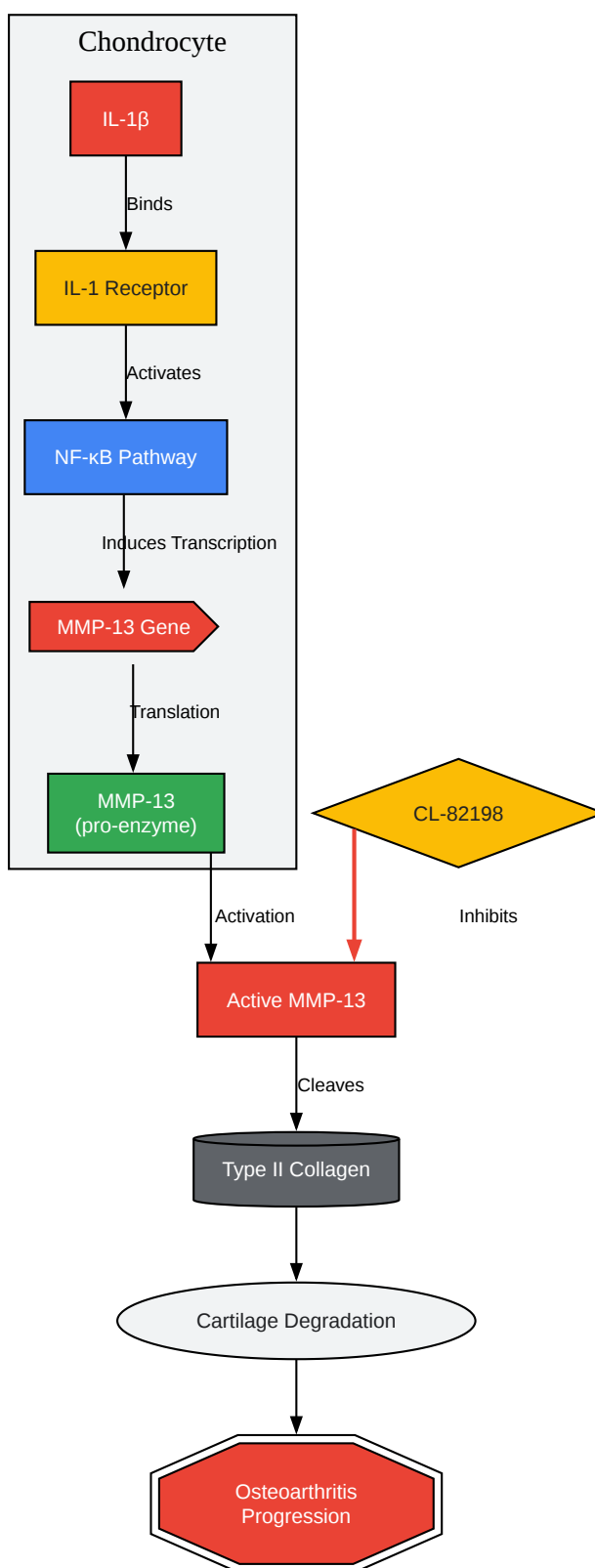
MMP-13 Signaling in Cancer Cell Metastasis



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Caption: MMP-13's role in TGF- β induced cancer cell metastasis and its inhibition by **CL-82198**.

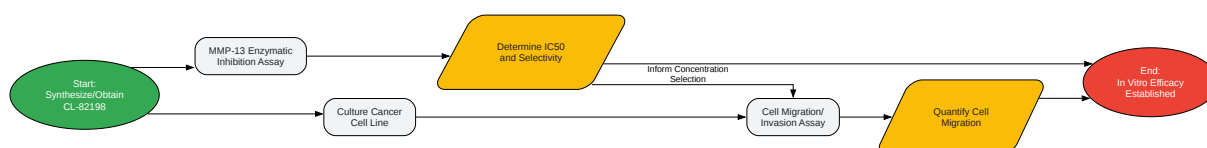
MMP-13 Signaling in Osteoarthritis Pathogenesis



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Caption: Role of MMP-13 in IL-1 β mediated cartilage degradation in osteoarthritis and its inhibition.

Experimental Workflow for In Vitro Evaluation of CL-82198



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Caption: A typical workflow for the in vitro characterization of **CL-82198**'s inhibitory activity.

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